REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:19]([F:22])([F:21])[F:20]>C1COCC1.[Ni]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:19]([F:20])([F:21])[F:22]
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Name
|
|
Quantity
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22.53 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)\C=C\C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F
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Name
|
|
Quantity
|
0.5 L
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
22 g
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Type
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catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
ClC1=C(C=C(C=C1)CCC1=CC=C(C=C1)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 66.73 mmol | |
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |